molecular formula C13H17F2NO B8106956 4-Benzyl-2,6-bis(fluoromethyl)morpholine

4-Benzyl-2,6-bis(fluoromethyl)morpholine

Cat. No.: B8106956
M. Wt: 241.28 g/mol
InChI Key: XYWGSDSLUUDVPJ-UHFFFAOYSA-N
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Description

4-Benzyl-2,6-bis(fluoromethyl)morpholine is a synthetic organic compound characterized by the presence of a benzyl group and two fluoromethyl groups attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2,6-bis(fluoromethyl)morpholine typically involves the reaction of morpholine with benzyl chloride and fluoromethylating agents. One common method includes the use of palladium-catalyzed hydrogenation. For example, the compound can be synthesized by reacting this compound with palladium on activated carbon in methanol at 25°C for 15 hours, followed by treatment with hydrochloric acid in methanol at 25°C for 0.5 hours .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the use of scalable catalytic processes and continuous flow reactors could be explored to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-2,6-bis(fluoromethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluoromethyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of de-fluorinated or de-benzylated products.

    Substitution: Formation of azide or methoxy derivatives.

Scientific Research Applications

4-Benzyl-2,6-bis(fluoromethyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyl-2,6-bis(fluoromethyl)morpholine involves its interaction with molecular targets through its benzyl and fluoromethyl groups. These interactions can lead to the inhibition of specific enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2,6-Bis(fluoromethyl)morpholine: Lacks the benzyl group, resulting in different reactivity and applications.

    4-Benzylmorpholine:

    Fluoromethylmorpholine derivatives: Various derivatives with different substituents can exhibit unique properties and applications.

Uniqueness: 4-Benzyl-2,6-bis(fluoromethyl)morpholine is unique due to the combination of benzyl and fluoromethyl groups on the morpholine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in diverse research and industrial applications .

Properties

IUPAC Name

4-benzyl-2,6-bis(fluoromethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c14-6-12-9-16(10-13(7-15)17-12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWGSDSLUUDVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CN1CC2=CC=CC=C2)CF)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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